molecular formula C7H2ClF4NO B13132421 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone

1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B13132421
M. Wt: 227.54 g/mol
InChI Key: WLXPMBDUIJWLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the introduction of the trifluoromethyl ketone group to a suitably substituted pyridine precursor. One common method involves the reaction of 2-chloro-4-fluoropyridine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids or esters.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium amide, potassium thiolate, and sodium alkoxide are commonly used under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Reduction: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanol.

    Oxidation: Carboxylic acids or esters derived from the oxidation of the trifluoromethyl ketone group.

Scientific Research Applications

1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.

    Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The trifluoromethyl ketone group is known to enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

    2-Chloro-4-fluoropyridine: Lacks the trifluoromethyl ketone group, making it less reactive in certain chemical transformations.

    1-(2-Chloro-4-fluoropyridin-3-yl)ethanone: Similar structure but without the trifluoromethyl group, resulting in different chemical and biological properties.

    2-Chloro-4-fluoro-3-nitropyridine: Contains a nitro group instead of the trifluoromethyl ketone, leading to distinct reactivity and applications.

Uniqueness: 1-(2-Chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of both chloro and fluoro substituents on the pyridine ring along with the trifluoromethyl ketone group. This combination imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H2ClF4NO

Molecular Weight

227.54 g/mol

IUPAC Name

1-(2-chloro-4-fluoropyridin-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H2ClF4NO/c8-6-4(3(9)1-2-13-6)5(14)7(10,11)12/h1-2H

InChI Key

WLXPMBDUIJWLNC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)C(F)(F)F)Cl

Origin of Product

United States

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